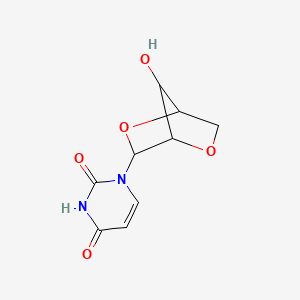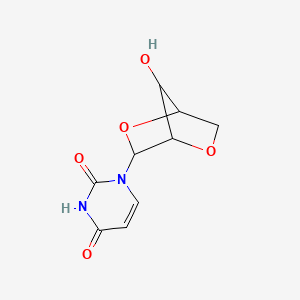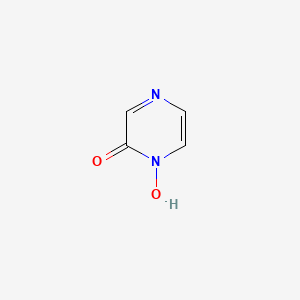
2-(Pyridin-2-yl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)pentan-3-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative of pyridine, characterized by a pyridine ring attached to a pentan-3-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)pentan-3-one typically involves the reaction of pyridine derivatives with appropriate ketone precursors. One common method is the condensation reaction between pyridine-2-carboxaldehyde and a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability .
化学反応の分析
Types of Reactions: 2-(Pyridin-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
科学的研究の応用
2-(Pyridin-2-yl)pentan-3-one has several applications in scientific research:
作用機序
The mechanism of action of 2-(Pyridin-2-yl)pentan-3-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
類似化合物との比較
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Used in the synthesis of zinc complexes for catalytic applications.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, used in various chemical reactions.
Uniqueness: Its combination of a pyridine ring and a ketone moiety allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry .
特性
CAS番号 |
6304-30-9 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2-pyridin-2-ylpentan-3-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 |
InChIキー |
QLZPOVZWMVWWKD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)

![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)

![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)


